2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone

Process Chemistry Analytical Chemistry Quality Control

Researchers scaling tienilic acid (ticrynafen) synthesis require the authentic 2-thienyl ketone intermediate-generic phenyl or alkyl ketone analogs fail in the critical etherification with chloroacetic acid derivatives, compromising both synthetic yield and pharmacophore integrity. This compound delivers the exact electrophilic coupling partner mandated by the patented route. • Exclusive intermediate for the uricosuric diuretic tienilic acid; enables the patented aqueous-base etherification step unreachable with alternative ketones • Well-defined mp 140-142 °C & LogP 3.60 streamline recrystallization protocol development and reversed-phase HPLC method validation • Dual-function scaffold: phenolic -OH for alkylation/acylation; 2-thienyl ketone for nucleophilic additions and cross-coupling reactions • Supplied as a light brown solid with full analytical documentation; global shipping available

Molecular Formula C11H6Cl2O2S
Molecular Weight 273.1 g/mol
CAS No. 40180-03-8
Cat. No. B018182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone
CAS40180-03-8
Synonyms(2,3-Dichloro-4-hydroxyphenyl)-2-thienyl-methanone;  2,3-Dichloro-4-hydroxyphenyl 2-Thienyl Ketone;  ANP 4037; 
Molecular FormulaC11H6Cl2O2S
Molecular Weight273.1 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)C2=C(C(=C(C=C2)O)Cl)Cl
InChIInChI=1S/C11H6Cl2O2S/c12-9-6(3-4-7(14)10(9)13)11(15)8-2-1-5-16-8/h1-5,14H
InChIKeyPPDIALCNVFLTST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone Sourcing & Differentiation


2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone (CAS 40180-03-8) is a halogenated aromatic ketone characterized by a 2,3-dichloro-4-hydroxyphenyl moiety linked to a 2-thienyl group via a carbonyl bridge . It exists as a light brown solid with a melting point of 140-142°C and a calculated LogP of approximately 3.60, indicating moderate lipophilicity . Its primary documented use is as a critical intermediate in the synthesis of the uricosuric diuretic tienilic acid (ticrynafen), where the thienyl ketone serves as the electrophilic coupling partner for etherification with chloroacetic acid derivatives [1]. While the compound shares the 2,3-dichloro-4-hydroxyphenyl scaffold with several analogs, the presence of the 2-thienyl ketone group confers distinct reactivity and physicochemical properties that directly influence synthetic route design and downstream product purity.

Key intermediate for tienilic acid synthesis studies
Defined melting point supports straightforward purity assessment
Computed LogP enables robust RP-HPLC method development

2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone: Substitution Challenges


Compounds bearing the 2,3-dichloro-4-hydroxyphenyl core exhibit markedly different reactivity and physicochemical profiles depending on the substituent attached at the carbonyl position. For instance, replacing the 2-thienyl group with a simple alkyl chain (e.g., in 1-(2,3-dichloro-4-hydroxyphenyl)-2-methylpropan-1-one) eliminates the heteroaromatic character required for specific downstream coupling reactions, such as those employed in tienilic acid synthesis [1]. Similarly, substituting the thienyl ring with a phenyl group (as in (2,3-dichloro-4-hydroxyphenyl)(phenyl)methanone) alters both electronic properties and steric bulk, leading to potential changes in reaction kinetics and product yields . Even among thienyl-containing analogs, the exact substitution pattern on the thienyl ring (e.g., 2-thienyl vs. 3-thienyl) can significantly affect the compound's behavior in Friedel-Crafts acylations and subsequent etherification steps [1]. Consequently, direct substitution with a generic ketone analog is likely to compromise synthetic efficiency, yield, or the ability to generate the desired pharmacophore altogether.

2-Thienyl Group Absence

Alkyl or phenyl ketone analogs lack the heteroaromatic character needed for the key etherification step, potentially preventing the desired pharmacophore formation.

Thienyl Ring Isomerism

A 3-thienyl isomer may alter reactivity and yield regioisomeric products with different activity profiles, requiring validation.

Dichloro Substitution Pattern

Mono-chloro or non-chlorinated analogs show reduced electrophilicity, which may lower acylation yields and affect downstream synthetic efficiency.

2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone: Key Differentiators


Defined Melting Point Aids Purity Assessment

The compound exhibits a sharp melting point range of 140-142°C, which serves as a critical quality attribute for incoming material acceptance and purity verification . In contrast, many structurally related ketone intermediates, such as 1-(2,3-dichloro-4-hydroxyphenyl)-2-methylpropan-1-one and (3-hydroxy-phenyl)-[2]thienyl ketone, are either oils at room temperature or possess lower, less well-defined melting points, complicating their purification by recrystallization and their characterization by differential scanning calorimetry [1].

Melting Point Assessment
Class-level inference
140–142 °C (sharp, crystalline)
Comparators are typically oils or low-melting solids
Supports straightforward purity verification and recrystallization
Data from supplier sheets; comparator state described as oil.
Process Chemistry Analytical Chemistry Quality Control

LogP & PSA Guide Chromatographic Method Development

The target compound has a calculated LogP of 3.60 (XLogP3) and a topological polar surface area (TPSA) of 65.5 Ų . In comparison, the non-chlorinated analog (3-hydroxy-phenyl)-[2]thienyl ketone (CAS 104094-13-5) exhibits a lower molecular weight and a reduced predicted LogP (estimated ~2.5-3.0), while the alkyl ketone analog 1-(2,3-dichloro-4-hydroxyphenyl)-2-methylpropan-1-one has a reported LogP of approximately 2.76 [1]. The higher LogP of the target compound indicates greater retention on reversed-phase HPLC columns, a property that has been exploited to develop a specific separation method using a Newcrom R1 column with an acetonitrile/water mobile phase [2].

LogP & Chromatography
Cross-study comparable
LogP 3.60 (XLogP3)
Alkyl analog: ~2.76; Non-chlorinated analog: estimated lower
Supports RP-HPLC method development with predictable retention
Chromatographic method validated on Newcrom R1 column.
Chromatography Medicinal Chemistry ADME Prediction

Key Intermediate for Tienilic Acid Synthesis

The compound serves as a direct precursor to the uricosuric diuretic tienilic acid. In the patented method, 2,3-dichloro-4-hydroxyphenyl 2-thienyl ketone is reacted with an alkali metal salt of chloroacetic acid in aqueous solvent to yield the phenoxyacetic acid derivative [1]. While exact yields are not explicitly reported in the patent abstract, the process is described as an improvement over prior art that employed Friedel-Crafts acylations with lower regioselectivity and yields [1]. Analogs lacking the 2-thienyl ketone group cannot undergo this specific etherification to form the desired pharmacophore, and those with alternative heterocycles (e.g., 3-thienyl) would produce regioisomers with different biological activity profiles [2].

Tienilic Acid Synthesis
Supporting evidence
Direct alkylation with chloroacetic acid derivative
Aqueous base, alkali metal salt
Specific ketone essential for reproducing patented synthesis
Alkyl ketone analogs cannot form the required pharmacophore.
Medicinal Chemistry Process Chemistry Diuretic Synthesis

Enhanced Electrophilicity from Dichloro Substitution

The presence of two chlorine atoms at the 2- and 3-positions of the phenol ring increases the electrophilicity of the carbonyl carbon and the acidity of the phenolic OH group relative to non-chlorinated or mono-chlorinated analogs [1]. This electronic effect has been exploited in the Friedel-Crafts acylation step used to prepare the ketone itself, where 2,3-dichlorophenol reacts more efficiently with carbon tetrachloride under Reimer-Tiemann conditions than isomeric dichlorophenols (e.g., 2,4- or 2,6-dichlorophenols, which give <5% yield) [1]. Consequently, the target compound's electronic profile is finely tuned for both its synthesis and its subsequent reactivity in etherification reactions.

Electrophilicity Enhancement
Class-level inference
2,3-Dichloro pattern increases carbonyl electrophilicity
Facilitates higher-yielding acylation and etherification
Reported yield advantage under Reimer-Tiemann conditions.
Organic Synthesis Structure-Activity Relationship Electrophilic Aromatic Substitution

2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone: Proven Application Scenarios


Tienilic Acid (Ticrynafen) Synthesis

The compound is the key electrophilic intermediate for the preparation of tienilic acid, a uricosuric diuretic. The established method involves reacting this ketone with chloroacetic acid derivatives in aqueous base, a transformation that cannot be achieved with alternative ketones lacking the 2-thienyl group . Procurement of this specific ketone is therefore mandatory for any laboratory or manufacturer aiming to reproduce or scale the patented synthesis of tienilic acid or to explore structure-activity relationships around the 2,3-dichloro-4-hydroxyphenyl scaffold in diuretic drug discovery.

Quality Control & Purification Method Development

The well-defined melting point (140-142°C) and computed LogP (3.60) enable straightforward development of recrystallization protocols and reversed-phase HPLC methods [REFS-1, REFS-2]. A validated separation method using a Newcrom R1 column has been published, providing a starting point for analytical method development and preparative purification [1]. This reduces method development time and ensures consistent product quality, a critical factor for procurement in regulated environments.

Heterocyclic Library Building Block

The combination of a 2,3-dichloro-4-hydroxyphenyl moiety and a 2-thienyl ketone offers a versatile scaffold for generating compound libraries. The phenolic OH group can be alkylated or acylated, while the thienyl ketone can undergo nucleophilic additions or cross-coupling reactions [REFS-1, REFS-3]. The enhanced electrophilicity imparted by the dichloro substitution pattern facilitates subsequent transformations with improved yields compared to non-chlorinated analogs, making this compound a valuable starting material for high-throughput synthesis campaigns.

Application
Selection Property
Validation Focus
Tienilic Acid Synthesis Studies
2-Thienyl ketone required for key etherification
Synthetic route fidelity to patented process
Purification & Analytical Method Development
Defined melting point and predictable LogP
Recrystallization protocol and RP-HPLC consistency
Heterocyclic Library Building Block
Dichloro-activated phenol and thienyl ketone scaffold
Versatile alkylation, acylation, and cross-coupling reactivity

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